(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride
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Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O4 and its molecular weight is 368,42 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-D-Lys-OH.HCl is primarily used as a protecting group for the amino acid D-Lysine . The Fmoc group protects the amine group of D-Lysine, preventing it from engaging in unwanted side reactions during peptide synthesis .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms a carbamate, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Lys-OH.HCl plays a crucial role in the synthesis of peptides and proteins. It is widely used in Solid Phase Peptide Synthesis (SPPS), a method used to create peptides with specific sequences .
Result of Action
The primary result of Fmoc-D-Lys-OH.HCl’s action is the successful synthesis of peptides with specific sequences . By protecting the amine group of D-Lysine, it prevents unwanted side reactions, ensuring the correct sequence is obtained .
Action Environment
The action of Fmoc-D-Lys-OH.HCl is influenced by environmental factors. It is stable under normal temperatures but should be kept away from high temperatures, sunlight, and humid environments . During the deprotection process, the environment needs to be basic for the Fmoc group to be removed .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Lys-OH.HCl plays a significant role in biochemical reactions. It is used in the synthesis of peptides and proteins, where it serves as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by aromatic π–π stacking and hydrogen bonding .
Cellular Effects
Fmoc-D-Lys-OH.HCl has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit pH-controlled ambidextrous gelation, which is significant among gelators . This property allows it to influence the physical state of the cellular environment, which can, in turn, affect cellular processes .
Molecular Mechanism
The molecular mechanism of Fmoc-D-Lys-OH.HCl involves its ability to serve as a protecting group for amines during peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is rapidly removed by base, and this deprotection is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-Lys-OH.HCl change over time. It exhibits high thermal stability, even at low minimum hydrogelation concentration . It also shows high kinetic and mechanical stability . Over time, it can influence long-term cellular function, as observed in in vitro or in vivo studies .
Properties
IUPAC Name |
(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-FSRHSHDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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